

The Regulatory Maze: A Technical Guide to Post-Translational Modifications of Glutaminase

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Compound of Interest

Compound Name: *Glutaminase*

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Glutaminase (GLS), a key enzyme in glutamine metabolism, has emerged as a critical player in cancer biology and other pathological states. Its activity is not merely dictated by its expression level but is intricately controlled by a complex web of post-translational modifications (PTMs). These modifications act as molecular switches, fine-tuning **glutaminase** function in response to diverse cellular signals. This technical guide provides an in-depth exploration of the major PTMs affecting **glutaminase** activity, offering insights into the signaling pathways involved, quantitative data on their effects, and detailed experimental protocols for their investigation.

Phosphorylation: A Dominant Regulator of Glutaminase Activity

Phosphorylation is a widespread PTM that profoundly impacts **glutaminase** activity, primarily by altering its kinetic properties and protein-protein interactions.

Key Phosphorylation Sites and Their Functional Impact

Several serine and tyrosine residues on **glutaminase** C (GAC), a splice variant of GLS1, have been identified as key phosphorylation sites. These modifications can either enhance or inhibit enzymatic activity.

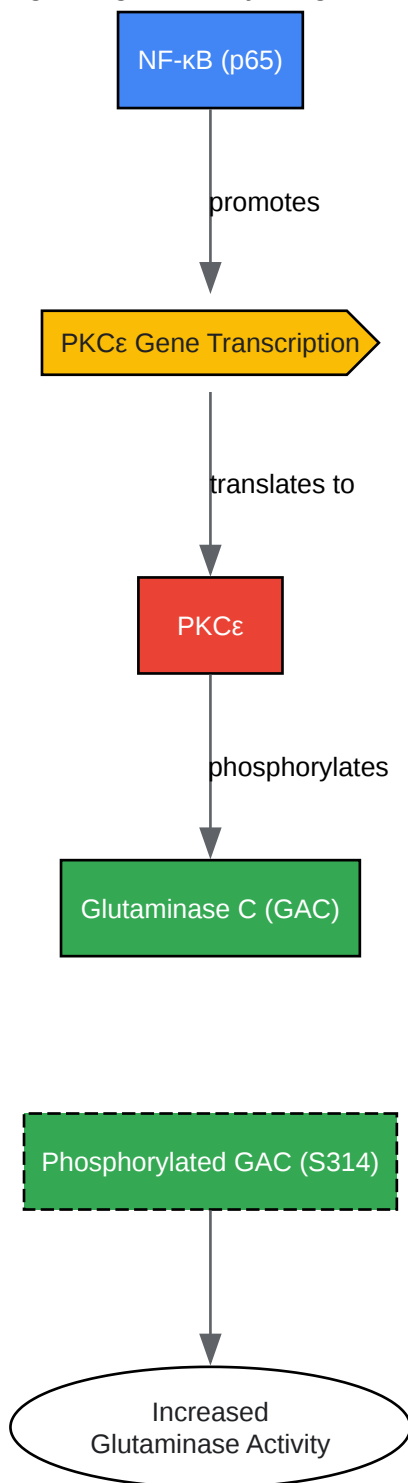
Phosphorylation Site	Kinase	Effect on GLS Activity	Cancer Type	Reference
Serine 314 (S314)	Protein Kinase C epsilon (PKCε)	Increase	Lung Cancer	[1][2]
Serine 95 (S95)	Not specified	Decrease	Breast Cancer	[3]

Table 1: Summary of key phosphorylation events on **glutaminase** and their quantitative effects on its activity.

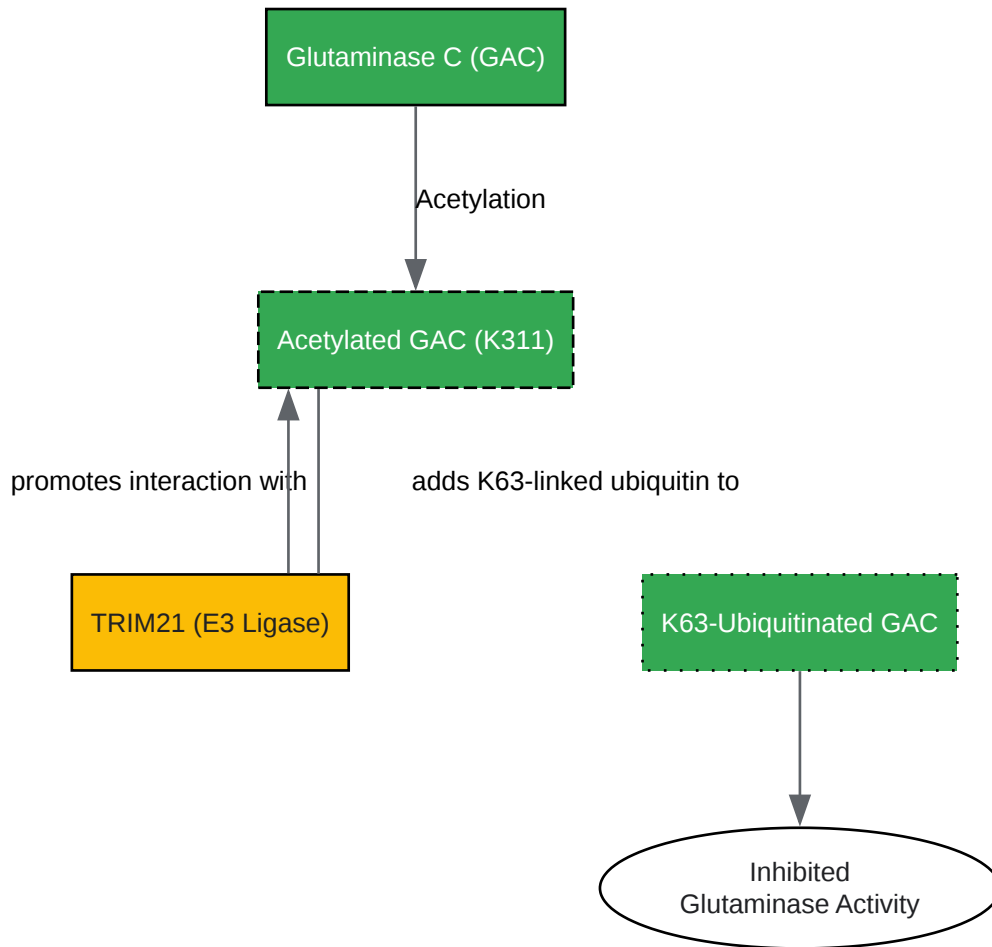
Signaling Pathways Regulating Glutaminase Phosphorylation

Multiple oncogenic signaling pathways converge on **glutaminase**, utilizing phosphorylation to modulate its function and fuel cancer cell proliferation.

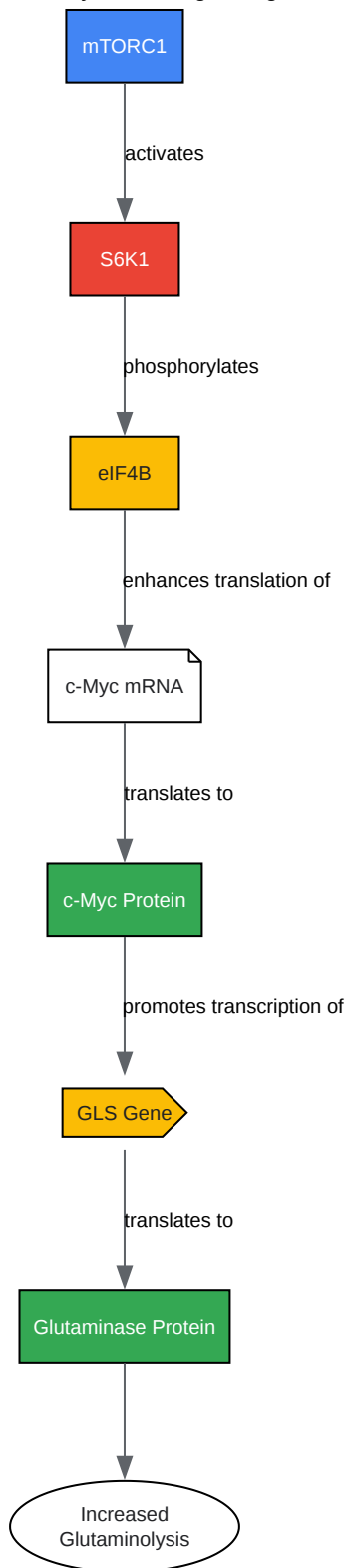
In non-small cell lung cancer (NSCLC), the NF-κB pathway promotes the expression of PKCε, which in turn phosphorylates GAC at Serine 314, leading to a significant increase in its activity. [2] This pathway highlights a direct link between inflammatory signaling and metabolic reprogramming in cancer.

NF- κ B-PKC ϵ Signaling Pathway Regulating Glutaminase

Interplay of Acetylation and Ubiquitination on GAC



mTORC1-c-Myc Axis Regulating Glutaminase

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- 2. Phosphorylation of glutaminase by PKC ϵ is essential for its enzymatic activity and critically contributes to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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